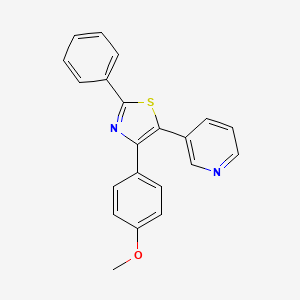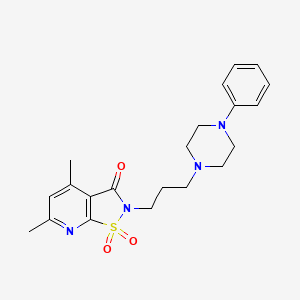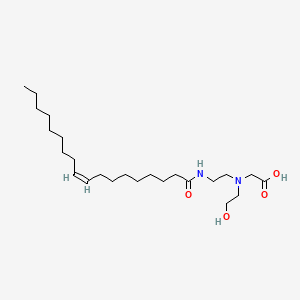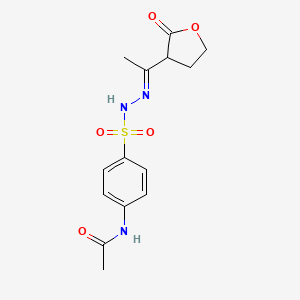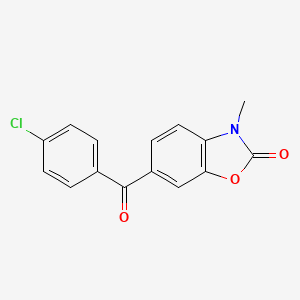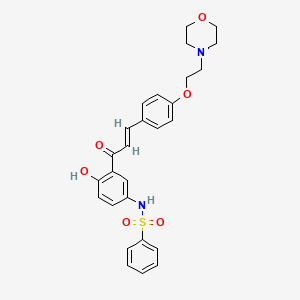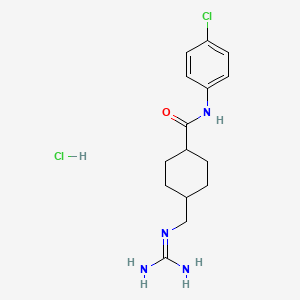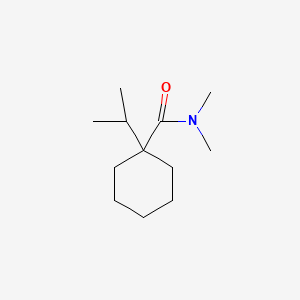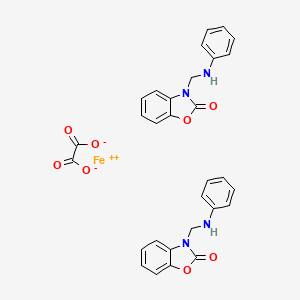
Iron, (ethanedioato(2-)-O,O')bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) is a complex organic compound that features iron as its central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) typically involves the coordination of iron with ethanedioate and benzoxazolone derivatives. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process might include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting its coordination environment.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation states of iron, while substitution reactions may yield new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a catalyst in various reactions due to its unique coordination environment and reactivity.
Biology
In biological research, it may be studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry
In industrial applications, it may be used in processes that require specific catalytic properties or in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism by which Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) exerts its effects involves its coordination with various ligands and its ability to undergo redox reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(III) oxalate
- Iron(II) benzoxazolone complexes
- Other iron coordination complexes with similar ligands
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))-) is unique due to its specific combination of ligands and its potential applications in various fields. Its reactivity and coordination environment set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
82489-96-1 |
|---|---|
Molekularformel |
C30H24FeN4O8 |
Molekulargewicht |
624.4 g/mol |
IUPAC-Name |
3-(anilinomethyl)-1,3-benzoxazol-2-one;iron(2+);oxalate |
InChI |
InChI=1S/2C14H12N2O2.C2H2O4.Fe/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;3-1(4)2(5)6;/h2*1-9,15H,10H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI-Schlüssel |
RRUMSFIIHRSPIK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
